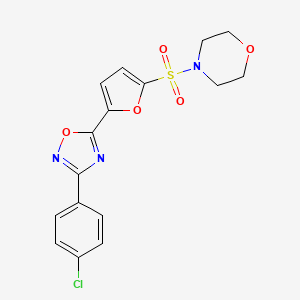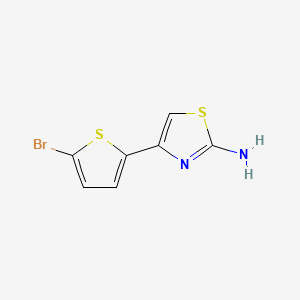
4-(5-Bromothiophen-2-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(5-Bromothiophen-2-yl)thiazol-2-amine” is a heterocyclic organic compound with the molecular formula C7H5BrN2S2 . It belongs to the class of thiazoles, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of “4-(5-Bromothiophen-2-yl)thiazol-2-amine” involves a reaction with trimethylaluminum in n-heptane and toluene at 50°C under an inert atmosphere . The resulting solution is then heated under reflux, cooled to room temperature, and slowly hydrolyzed with water . The mixture is extracted three times with DCM, and the organic layers are combined and dried over Na2SO4 . The solvent is then evaporated under reduced pressure, and the product is purified by silica gel flash chromatography .
Molecular Structure Analysis
The molecular weight of “4-(5-Bromothiophen-2-yl)thiazol-2-amine” is 261.16 . Its structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Chemical Reactions Analysis
Thiazoles, including “4-(5-Bromothiophen-2-yl)thiazol-2-amine”, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Physical And Chemical Properties Analysis
“4-(5-Bromothiophen-2-yl)thiazol-2-amine” is a solid compound . It has a boiling point of 392.1°C at 760mmHg . The compound is sealed in dry conditions and stored at 2-8°C .
科学的研究の応用
-
- Application : This compound is used in the synthesis of new Schiff bases by condensation with various aromatic aldehydes in the presence of glacial acetic acid in ethanol .
- Method : The compound was prepared by refluxing 1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one, guanidine hydrochloride and alkali in ethanol .
- Results : The newly synthesized compounds were characterized by spectroscopic data .
-
- Application : The compound is used in the synthesis of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole .
- Method : A mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide and anhydrous potassium carbonate, in N,N-dimethylformamide, was stirred at room temperature for 12 hours .
- Results : The title compound was obtained as colourless, transparent plates .
-
- Application : The compound is used in the synthesis of derivatives that have been tested for anticancer activity against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) .
- Method : The anticancer screening was conducted using the SRB assay .
- Results : The results were compared with a standard drug (5-fluorouracil) .
-
- Application : The compound is used in the synthesis of derivatives that have been tested for herbicidal activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) .
- Method : The herbicidal activities were investigated at dosages of 100 mg/L and 10 mg/L .
- Results : The results were compared with distilled water as the control .
-
- Application : Thiazole derivatives, including those using “4-(5-Bromothiophen-2-yl)thiazol-2-amine”, have been studied for their antioxidant activity .
- Method : The antioxidant activity is typically assessed using various biochemical assays .
- Results : The results are compared with known antioxidants to determine the efficacy of the thiazole derivative .
-
- Application : Thiazole derivatives, including those using “4-(5-Bromothiophen-2-yl)thiazol-2-amine”, have been studied for their antimicrobial activity .
- Method : The antimicrobial activity is typically assessed using disc diffusion or broth dilution methods against a range of bacterial and fungal strains .
- Results : The results are compared with known antimicrobials to determine the efficacy of the thiazole derivative .
-
- Application : This compound can be used in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds .
- Method : The reaction typically involves a palladium catalyst and a boron reagent .
- Results : The outcome of the reaction can vary depending on the specific reagents and conditions used .
-
Synthesis of Conjugated Porous Polymers
- Application : This compound is used in the synthesis of conjugated porous polymers, which have potential applications in lithium-ion batteries .
- Method : The synthesis involves a Stille coupling reaction .
- Results : The resulting polymers have been shown to deliver continuously improved capacities in lithium-ion batteries .
-
Synthesis of Polymer Semiconductors
- Application : This compound is used in the synthesis of polymer semiconductors, such as PCDTBT, which are used in photovoltaic solar cell devices .
- Method : The specific method can vary depending on the desired semiconductor .
- Results : The resulting semiconductors can be used in a variety of electronic devices .
Safety And Hazards
The safety information available for “4-(5-Bromothiophen-2-yl)thiazol-2-amine” indicates that it should be handled with care . If medical advice is needed, the product container or label should be at hand . It should be kept out of reach of children, and the label should be read before use . Special instructions should be obtained before use, and it should not be handled until all safety precautions have been read and understood .
将来の方向性
The future directions for “4-(5-Bromothiophen-2-yl)thiazol-2-amine” and similar compounds could involve further exploration of their diverse biological activities, with the aim of developing new drugs with lesser side effects . Additionally, more research could be conducted to understand the exact mechanism of action of these compounds.
特性
IUPAC Name |
4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZHPDCFNLBMBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956282 |
Source


|
| Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromothiophen-2-yl)thiazol-2-amine | |
CAS RN |
34801-14-4 |
Source


|
| Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

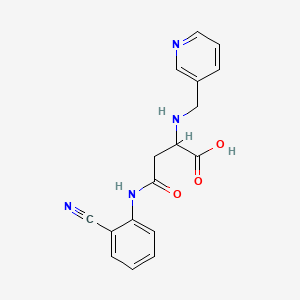
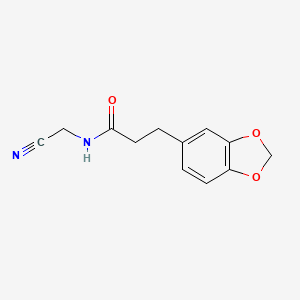
![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)

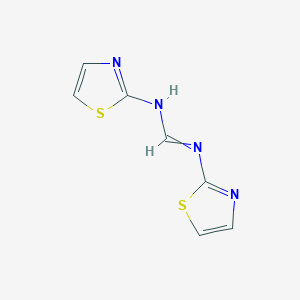
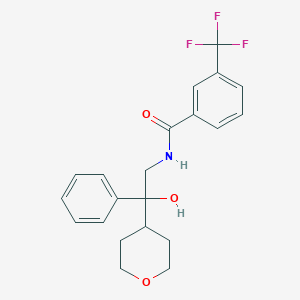
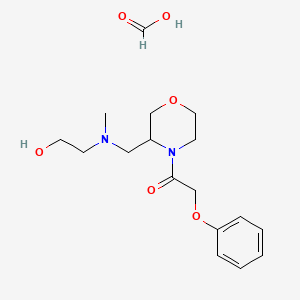
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)
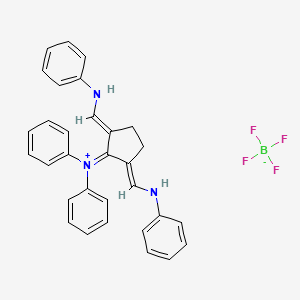
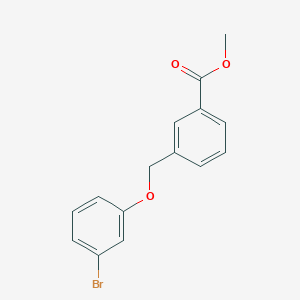

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)
